![molecular formula C25H19BrN2O4 B3557673 N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide](/img/structure/B3557673.png)
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide
Übersicht
Beschreibung
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide, also known as BQ788, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective antagonist of the endothelin B (ETB) receptor, which is a G protein-coupled receptor that plays a crucial role in regulating blood pressure, vascular tone, and fluid homeostasis.
Wirkmechanismus
The ETB receptor is a G protein-coupled receptor that is activated by the endothelins, a family of vasoactive peptides that are involved in regulating vascular tone, blood pressure, and fluid homeostasis. The ETB receptor is expressed in various tissues, including the endothelium, smooth muscle, and kidney. Activation of the ETB receptor by endothelins leads to the release of nitric oxide and prostacyclin, which promote vasodilation and inhibit platelet aggregation.
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide acts as a competitive antagonist of the ETB receptor, binding to the receptor and preventing the binding of endothelins. This inhibition of ETB receptor activation by this compound leads to a decrease in the release of nitric oxide and prostacyclin, which results in vasoconstriction and increased platelet aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Vasoconstriction: this compound inhibits the vasodilatory effects of endothelins, leading to vasoconstriction and increased blood pressure.
2. Platelet aggregation: this compound promotes platelet aggregation by inhibiting the release of nitric oxide and prostacyclin, which are potent inhibitors of platelet aggregation.
3. Renal function: this compound has been shown to affect renal function by inhibiting the release of nitric oxide and prostacyclin, which are important regulators of renal blood flow and sodium excretion.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Selectivity: this compound is a selective antagonist of the ETB receptor, which makes it a valuable tool for investigating the functions of the ETB receptor in various biological systems.
2. Potency: this compound is a potent antagonist of the ETB receptor, with an IC50 value in the nanomolar range.
3. Availability: this compound is commercially available from several chemical suppliers, making it easily accessible for research purposes.
Limitations:
1. Specificity: this compound is specific to the ETB receptor and has no significant activity against other endothelin receptors, which limits its use in studying the functions of other endothelin receptors.
2. Side effects: this compound has been shown to have some side effects, including increased blood pressure and platelet aggregation, which may affect the interpretation of experimental results.
3. Cost: this compound is relatively expensive compared to other research chemicals, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research involving N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide, including:
1. Role of ETB receptor in cancer: Recent studies have suggested that the ETB receptor may play a role in cancer progression and metastasis. Further research is needed to investigate the potential of this compound as a therapeutic agent in cancer treatment.
2. ETB receptor in cardiovascular disease: The ETB receptor has been implicated in the pathogenesis of various cardiovascular diseases, including hypertension, atherosclerosis, and heart failure. Further research is needed to investigate the potential of this compound as a therapeutic agent in these conditions.
3. ETB receptor in kidney disease: The ETB receptor plays an important role in regulating renal function, and its dysfunction has been implicated in the pathogenesis of various kidney diseases. Further research is needed to investigate the potential of this compound as a therapeutic agent in kidney disease.
Conclusion:
This compound is a potent and selective antagonist of the ETB receptor that has been widely used in scientific research to investigate the functions of the ETB receptor in various biological systems. It has several advantages and limitations for lab experiments, and its future directions include investigating its potential as a therapeutic agent in cancer, cardiovascular disease, and kidney disease.
Wissenschaftliche Forschungsanwendungen
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide has been extensively used in scientific research to study the physiological and pathological roles of the ETB receptor. It has been shown to be a potent and selective antagonist of the ETB receptor, with no significant activity against other endothelin receptors. This specificity makes this compound a valuable tool for investigating the functions of the ETB receptor in various biological systems.
Eigenschaften
IUPAC Name |
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O4/c1-31-18-12-17(13-19(14-18)32-2)24(29)15-5-7-16(8-6-15)25(30)28-22-10-9-21(26)20-4-3-11-27-23(20)22/h3-14H,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHLRCFXLWPGPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.